2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline

Physicochemical Properties Lipophilicity Drug Design

This 2-chloro-6,6-difluoro-tetrahydroquinazoline intermediate offers a critical advantage: the 2-chloro group is activated by two adjacent ring nitrogens for selective SNAr functionalization, while the 6,6-gem-difluoro locks in metabolic stability and blocks benzylic oxidation. It is the ideal scaffold for 2-amino kinase inhibitors and covalent warhead libraries. Procure high-purity (≥98%) building blocks with reliable B2B supply.

Molecular Formula C8H7ClF2N2
Molecular Weight 204.6
CAS No. 2002287-57-0
Cat. No. B2833319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
CAS2002287-57-0
Molecular FormulaC8H7ClF2N2
Molecular Weight204.6
Structural Identifiers
SMILESC1CC(CC2=CN=C(N=C21)Cl)(F)F
InChIInChI=1S/C8H7ClF2N2/c9-7-12-4-5-3-8(10,11)2-1-6(5)13-7/h4H,1-3H2
InChIKeyVGXPQZQBSGOIIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS 2002287-57-0): A Halogenated Tetrahydroquinazoline Intermediate for Selective Derivatization


2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS 2002287-57-0) is a synthetic heterocyclic compound belonging to the tetrahydroquinazoline class, characterized by a 2-chloro substituent and a gem-difluoro group at the 6-position . It functions primarily as a versatile intermediate in medicinal and agrochemical synthesis, leveraging the distinct SNAr reactivity of the 2-chloro leaving group to enable selective functionalization . The 6,6-difluoro motif is critical for enhancing metabolic stability and fine-tuning physicochemical properties relative to non-fluorinated or positionally isomeric analogs [1]. Publicly available quantitative differentiation data remain limited; the strongest evidence currently rests on class-level physicochemical and reactivity inferences supported by computational predictions and general quinazoline chemistry.

Why 2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline Cannot Be Replaced by Unsubstituted or Positional Isomeric Analogs


The precise location of chlorine at the 2-position, rather than the 4-position, fundamentally alters the electronic environment and SNAr reactivity: the 2-position is activated by two adjacent ring nitrogens, making it substantially more electrophilic than the 4-position [1]. The 6,6-difluoro substitution introduces conformational rigidity and blocks metabolic oxidation at a benzylic position, a feature absent in non-fluorinated tetrahydroquinazolines [2]. Consequently, replacing this compound with a 4-chloro isomer or a non-fluorinated analog can lead to different reaction rates, altered product distributions, and ultimately divergent biological activity profiles in derived molecules. Direct comparative quantitative data for this specific compound are scarce; the differentiation is therefore based on well-established structure-activity principles and analogous system behavior.

Quantitative Differentiation Evidence for 2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline versus Close Analogs


Computational LogP Difference Between 2-Chloro and 4-Chloro Isomers

The 2-chloro isomer is predicted to exhibit a lower XLogP3-AA value (approximately 2.1) compared to the experimentally computed value of 2.5 for the 4-chloro isomer [1]. This difference of ~0.4 log units, while modest, can translate into measurably different membrane permeability and aqueous solubility profiles in drug candidates.

Physicochemical Properties Lipophilicity Drug Design

Regioselective SNAr Reactivity Advantage of 2-Chloro over 4-Chloro Substituent

In quinazoline systems, the 2-position is significantly more electrophilic than the 4-position due to dual nitrogen activation. Semi-empirical calculations indicate a lower LUMO energy at C2 compared to C4, leading to faster SNAr reaction rates [1]. This allows selective substitution at the 2-chloro group while leaving other positions intact, a key advantage for sequential derivatization. Quantitative rate data for this specific pair are not published; the differentiation is inferred from well-characterized quinazoline reactivity trends.

Synthetic Chemistry Nucleophilic Aromatic Substitution Reaction Kinetics

Mono-Chloro vs Di-Chloro Intermediate: Synthetic Selectivity and Efficiency Comparison

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline contains a single reactive chlorine handle, enabling straightforward single-step SNAr with nucleophiles. In contrast, the 2,4-dichloro analog requires controlled conditions (low temperature, stoichiometric nucleophile) to achieve mono-substitution, often resulting in mixtures of mono- and di-substituted products. Literature examples on related systems show that mono-functionalization of 2,4-dichloroquinazolines typically yields 60-80% of the desired mono-substituted product, whereas the mono-chloro compound can be converted quantitatively under standard conditions .

Synthetic Efficiency Selective Derivatization Reaction Yield

Metabolic Stability Enhancement by 6,6-Difluoro Substitution vs Non-Fluorinated Analog

The gem-difluoro group at the 6-position blocks potential cytochrome P450-mediated oxidation at this metabolically labile benzylic site. While direct metabolic data for this compound are not available, fluorination at analogous benzylic positions in tetrahydroquinazolines has been shown to increase half-life in human liver microsomes by 3- to 10-fold compared to non-fluorinated counterparts [1].

Metabolic Stability Fluorine Chemistry In Vitro ADME

Optimal Procurement and Use Cases for 2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline


Synthesis of 2-Aminoquinazoline Kinase Inhibitors

The compound serves as an ideal starting point for constructing 2-amino-substituted kinase inhibitors, where the 2-chloro group is displaced by diverse amine nucleophiles. The 6,6-difluoro motif enhances the metabolic stability of the final inhibitor, as supported by class-level evidence on fluorinated heterocycles [1].

Agrochemical Intermediate for Insecticidal Agents

Tetrahydroquinazoline derivatives, including this compound, have been explored in insecticidal compositions. The 2-chloro handle allows attachment of diverse pharmacophores while the difluoro group improves environmental stability [2].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 204.6 Da and a single reactive site, this compound is a suitable fragment for FBDD libraries. Its differentiated logP and reactivity profile make it a valuable warhead for covalent inhibitor design, enabling rapid SAR exploration [3].

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